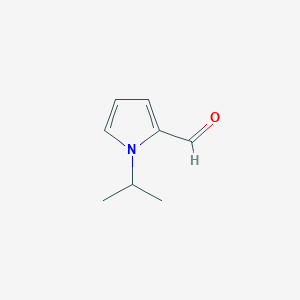

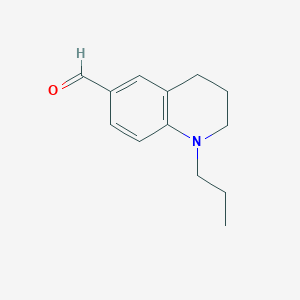

![molecular formula C12H8BrN3 B1274679 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine CAS No. 56921-85-8](/img/structure/B1274679.png)

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine

説明

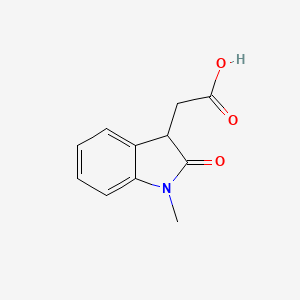

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic compounds containing a fused imidazole and pyrimidine ring system. This particular compound is characterized by the presence of a bromophenyl group at the 2-position of the imidazo[1,2-a]pyrimidine scaffold.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives, including those with bromophenyl substituents, typically involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens such as bromine . In some cases, the synthesis can be achieved through a palladium-catalyzed cascade reaction involving CO insertion and C-H bond activation . Another approach involves the solid-phase synthesis where an α-bromoketone bound to solid support reacts with 2-aminopyrimidine derivatives . Additionally, a solvent-free, triethylamine-catalyzed method has been developed for the synthesis of related compounds, which offers advantages such as high atom economy and functional group tolerance .

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine is not explicitly detailed in the provided papers. However, the general structure of imidazo[1,2-a]pyrimidine derivatives has been characterized by techniques such as 1H NMR and IR spectroscopy . These techniques are crucial for confirming the presence of the imidazo[1,2-a]pyrimidine core and the substituents attached to it.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions depending on the substituents present. For instance, compounds with a nitropyridine group can react with triethylamine to yield different heterocyclic structures such as imidazo[1,2-a]pyridines and indoles . The presence of a bromophenyl group, as in 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, suggests potential for further functionalization through cross-coupling reactions due to the bromine atom's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine are not directly discussed in the provided papers. However, the properties of imidazo[1,2-a]pyrimidine derivatives generally include solid-state stability and the potential for varied solubility depending on the nature of the substituents. The presence of a bromine atom in the compound would likely increase its molecular weight and could influence its boiling and melting points, as well as its reactivity in chemical transformations .

科学的研究の応用

Synthesis and Characterization

- Imidazo[1,2-a]pyrimidines, including 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, have been synthesized and characterized in various studies. For instance, Rogul'chenko et al. (1975) and Kochergin et al. (2000) detailed the synthesis of imidazo[1,2-c]pyrimidine derivatives, including the formation of bromo-substituted variants (Rogul'chenko, Mazur, & Kochergin, 1975) (Kochergin, Mazur, Rogul'chenko, Aleksandrova, & Mandrichenko, 2000).

Chemical Properties and Reactions

- The chemical properties and reactions of imidazo[1,2-a]pyrimidine derivatives have been explored in various studies. For example, Li et al. (2003) investigated the palladium-catalyzed arylation of imidazo[1,2-a]pyrimidine, demonstrating efficient synthesis pathways for these compounds (Li, Nelson, Jensen, Hoerrner, Javadi, Cai, & Larsen, 2003).

Application in Heterocyclic Chemistry

- The application of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine in heterocyclic chemistry is significant, as highlighted in the studies by Sundberg et al. (1988) and Kazzouli et al. (2003), where various derivatives of imidazo[1,2-a]pyridines and pyrimidines were synthesized and evaluated (Sundberg, Dahlhausen, Manikumar, Mavunkel, Biswas, Srinivasan, King, & Waid, 1988) (Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2003).

Potential Applications in Medicinal Chemistry

- Imidazo[1,2-a]pyrimidine derivatives have shown potential in medicinal chemistry. Goel, Luxami, & Paul (2015) reviewed the synthesis and functionalization of imidazo[1,2-a]pyrimidines, emphasizing their relevance in drug development due to their wide range of applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Anticorrosion and Antimicrobial Activities

- The anticorrosion and antimicrobial activities of imidazo[1,2-a]pyrimidine derivatives have been studied. Rehan, Al Lami, & Khudhair (2021) synthesized heterocyclic rings containing the imidazo[1,2-a]pyrimidine moiety and evaluated their anticorrosion activity (Rehan, Al Lami, & Khudhair, 2021).

Safety and Hazards

“2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302 - H315 - H318 - H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

作用機序

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of various drugs .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including direct functionalization . This involves the construction of imidazo[1,2-a]pyridine derivatives through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways.

Result of Action

Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry , suggesting that they may have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

2-(4-bromophenyl)imidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBZZRZIBNKULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390512 | |

| Record name | 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine | |

CAS RN |

56921-85-8 | |

| Record name | 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

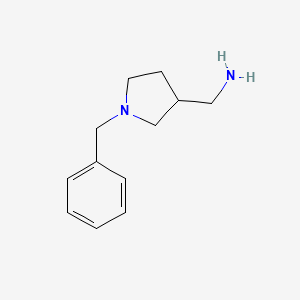

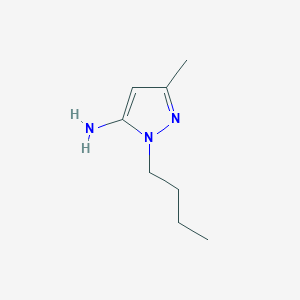

![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)

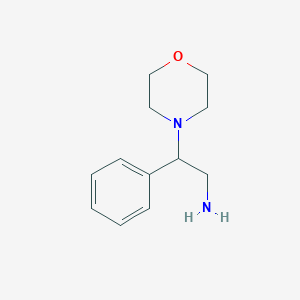

![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)